3-(N,N-Dimethylpalmitylammonio)propanesulfonate
Overview
Description
N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a synthetic zwitterionic detergent. Unlike other amphoteric surfactants, it retains its zwitterionic character over a broad pH range. This property is attributed to the presence of a strongly basic quaternary ammonium ion and an acidic sulfonate ion of equal strength .
Mechanism of Action
Target of Action
3-(N,N-Dimethylpalmitylammonio)propanesulfonate, also known as Zwittergent 3-16, is a zwitterionic detergent . Its primary targets are proteins and lipids in biological systems . It has been used in studies to assess the characterization of rat dihydroceramide desaturase , indicating its potential role in interacting with enzymes involved in lipid metabolism.
Mode of Action
As a zwitterionic detergent, Zwittergent 3-16 interacts with its targets by disrupting the hydrophobic interactions that maintain the native conformation of proteins and lipids . This leads to the solubilization of these biomolecules, thereby increasing their accessibility for further analysis or modification .
Biochemical Pathways
The exact biochemical pathways affected by Zwittergent 3-16 can vary depending on the specific proteins or lipids it interacts with. It has been used in studies investigating the inhibition of mitochondrial carnitine–acylcarnitine translocase , suggesting its involvement in lipid metabolism pathways.
Result of Action
The primary result of Zwittergent 3-16’s action is the solubilization of proteins and lipids, which can facilitate their analysis or modification . For example, it has been used to enhance the detection of proteins by 2D-electrophoresis .
Action Environment
The action, efficacy, and stability of Zwittergent 3-16 can be influenced by various environmental factors. For instance, its solubilizing ability can be affected by the pH and ionic strength of the solution .
Biochemical Analysis
Cellular Effects
As a detergent, it could potentially disrupt cellular membranes and influence cell function .
Molecular Mechanism
As a detergent, it likely interacts with biomolecules through its zwitterionic character .
Temporal Effects in Laboratory Settings
It is known that stock solutions of this compound are stable for up to 1 month at 4°C .
Metabolic Pathways
It is not a naturally occurring metabolite and is only found in individuals exposed to this compound .
Subcellular Localization
As a detergent, it could potentially localize to cellular membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate involves the reaction of hexadecylamine with 1,3-propanesultone in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonate group .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids and bases, which can facilitate the substitution of the ammonium group. Oxidizing agents can be used to oxidize the sulfonate group, while reducing agents can reduce it .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the sulfonate group .
Scientific Research Applications
N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has a wide range of scientific research applications. It is commonly used in chemistry for its surfactant properties, which make it useful in the solubilization of proteins and other biomolecules. In biology, it is used to study protein structure and function. In medicine, it is used in drug delivery systems due to its ability to interact with biological membranes. In industry, it is used in the formulation of various cleaning and personal care products .
Comparison with Similar Compounds
Similar Compounds:
- N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
- N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
- N-octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Uniqueness: N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is unique due to its longer alkyl chain, which enhances its surfactant properties compared to similar compounds with shorter alkyl chains. This makes it more effective in solubilizing hydrophobic molecules and interacting with biological membranes .
Properties
IUPAC Name |
3-[hexadecyl(dimethyl)azaniumyl]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-26(23,24)25/h4-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBRCQBRKJXJEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177359 | |
Record name | N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2281-11-0 | |
Record name | N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2281-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002281110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyldimethyl(3-sulphonatopropyl)ammonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sulfobetaine 16 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAF4AM3VBF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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